molecular formula C9H5BrOS B588119 6-Bromobenzo[b]thiophene-2-carbaldehyde CAS No. 19075-45-7

6-Bromobenzo[b]thiophene-2-carbaldehyde

Cat. No. B588119
Key on ui cas rn: 19075-45-7
M. Wt: 241.102
InChI Key: CENQBZNSQSCMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

To a −78° C. solution of oxalyl chloride (1.30 mL, 14.9 mol) in CH2Cl2 (20 mL) is added a solution of dimethyl sulfoxide (2.13 mL, 29.9 mmol) in CH2Cl2 (10 mL). The mixture is stirred for 5 minutes and a solution of (6-bromo-benzo[b]thiophen-2-yl)-methanol (2.91 g; 12.0 mmoles) in CH2Cl2 (30 mL) is added. The mixture is stirred at −78° C. for 30 minutes and triethylamine (8.34 mL, 60.0 mmol) is added. The mixture is stirred for 1 hour while warming to room temperature. The reaction mixture is quenched with water (50 mL). The organic layer is separated and concentrated under reduced pressure to a residue. The residue is purified via silica gel chromatography eluting with 20% EtOAc/Hexanes to provide the title compound (2.58 g, 89%). 1H NMR (400 MHz, CDCl3): δ 10.4 (s, 1H), 8.02 (s, 1H), 7.98 (s, 1H), 7.79 (d, 1H), 7.52 (d, 1H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8.34 mL
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:11][C:12]1[CH:13]=[CH:14][C:15]2[CH:19]=[C:18]([CH2:20][OH:21])[S:17][C:16]=2[CH:22]=1.C(N(CC)CC)C>C(Cl)Cl>[Br:11][C:12]1[CH:13]=[CH:14][C:15]2[CH:19]=[C:18]([CH:20]=[O:21])[S:17][C:16]=2[CH:22]=1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.13 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.91 g
Type
reactant
Smiles
BrC=1C=CC2=C(SC(=C2)CO)C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
8.34 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue is purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=CC2=C(SC(=C2)C=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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